ethyl 2-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate
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Overview
Description
ethyl 2-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a thiomorpholine ring, a pyrazine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of the Thiomorpholine Ring: This step involves the reaction of morpholine with sulfur to form thiomorpholine.
Synthesis of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones.
Thioether Formation: The thiomorpholine and pyrazine rings are linked via a thioether bond, typically using a thiolating agent.
Amidation: The resulting compound is then reacted with ethyl 2-amino benzoate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiomorpholine and thioether groups can be oxidized to sulfoxides or sulfones.
Reduction: The nitro groups on the pyrazine ring can be reduced to amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or alcohols.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or fungal infections.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiomorpholine and pyrazine rings may play a role in binding to these targets, while the benzoate ester group could facilitate cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness
ethyl 2-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate is unique due to its combination of a thiomorpholine ring, a pyrazine ring, and a benzoate ester
Properties
IUPAC Name |
ethyl 2-[[2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-2-26-19(25)14-5-3-4-6-15(14)22-16(24)13-28-18-17(20-7-8-21-18)23-9-11-27-12-10-23/h3-8H,2,9-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQLRAUULAUVNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN=C2N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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